

# 9-Nitroanthracene CAS number 602-60-8 properties

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## Compound of Interest

Compound Name: 9-Nitroanthracene

Cat. No.: B110200

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An In-depth Technical Guide to **9-Nitroanthracene** (CAS 602-60-8)

## Introduction

**9-Nitroanthracene** is an aromatic organic compound consisting of an anthracene backbone substituted with a nitro group at the 9-position.[1] Typically a yellow crystalline solid, it is a key intermediate in organic synthesis and materials science.[2] Its aromatic nature and the presence of the electron-withdrawing nitro group confer specific reactivity and photophysical properties. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemistry and drug development. While not primarily known for direct interaction with specific biological signaling pathways, its derivatives are utilized in creating fluorescent probes for biological imaging.[2]

## Physicochemical and Spectroscopic Properties

The fundamental properties of **9-Nitroanthracene** are summarized below. Data is compiled from various sources and slight variations in reported values, particularly for melting points, may exist due to different measurement conditions and sample purity.

## Physical and Chemical Properties

Property	Value	Source(s)
CAS Number	602-60-8	[2][3]
Molecular Formula	C <sub>14</sub> H <sub>9</sub> NO <sub>2</sub>	[2][3]
Molecular Weight	223.23 g/mol	[2][3]
Appearance	Yellow solid / Pale yellow to brown powder	[2][3]
Melting Point	141 - 147 °C (286 - 291 °F)	[2][4][5]
Boiling Point	275 °C (527 °F) at 17 mmHg	[2][3][6]
Solubility	Insoluble in water (<0.1 mg/mL); Soluble in acetone, chloroform	[1][3][6]
Vapor Pressure	1.35 x 10 <sup>-6</sup> mmHg	[3]
IUPAC Name	9-nitroanthracene	[3]

## Spectroscopic Data

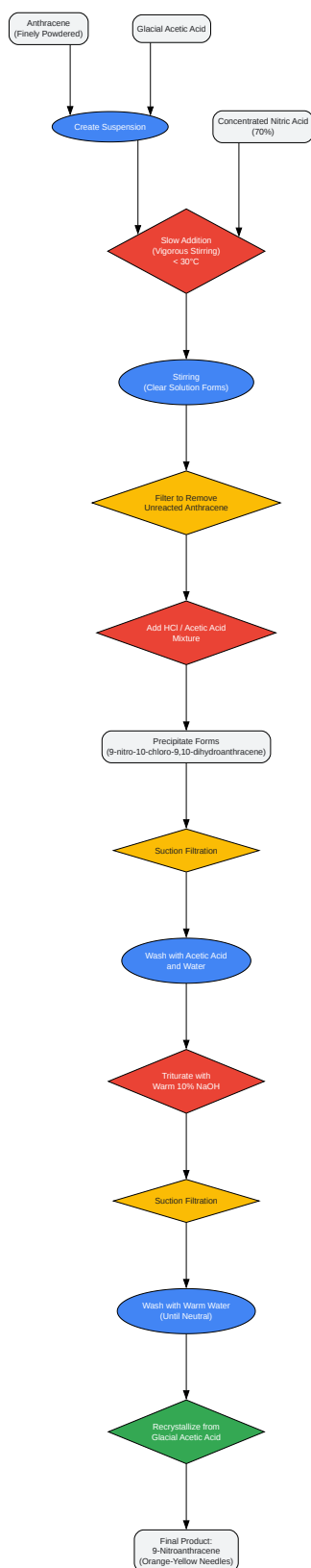
While detailed spectral data requires access to specialized databases, the existence of standard spectroscopic characterizations is well-documented.

Spectrum Type	Availability / Reference
<sup>1</sup> H NMR	Spectrum available from chemical suppliers and databases.[7]
<sup>13</sup> C NMR	Spectrum available; referenced in literature.[8]
Mass Spectrometry (MS)	Electron Ionization (EI) mass spectra are available.[9][10]
Infrared (IR)	IR spectra are available from various sources. [11]
UV-Visible	UV-Vis absorption spectra have been studied in various solvents.[9][12]

## Synthesis and Reactivity

### Synthesis

**9-Nitroanthracene** is commonly synthesized via the direct nitration of anthracene. The protocol involves the reaction of anthracene with nitric acid in a suitable solvent system, typically glacial acetic acid.[\[13\]](#)[\[14\]](#)



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Caption: Workflow for the synthesis of **9-Nitroanthracene**.

## Experimental Protocol: Synthesis of 9-Nitroanthracene

This protocol is adapted from established organic synthesis procedures.[\[13\]](#)[\[14\]](#)[\[15\]](#)

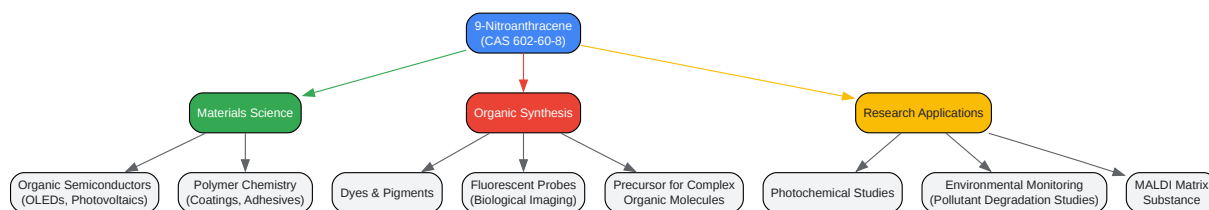
- **Preparation:** Suspend finely powdered anthracene (0.112 mole) in 80 mL of glacial acetic acid in a 500-mL three-necked round-bottomed flask equipped with a dropping funnel, thermometer, and a mechanical stirrer.[\[13\]](#)[\[14\]](#)
- **Nitration:** Immerse the flask in a water bath to maintain a temperature of 20–25 °C.[\[14\]](#) Slowly add 8 mL (0.126 mole) of concentrated nitric acid (70%) dropwise with vigorous stirring. Control the rate of addition to ensure the reaction temperature does not exceed 30 °C, which should take 15-20 minutes.[\[13\]](#)[\[14\]](#)
- **Reaction Completion:** After the addition is complete, continue stirring until a clear solution is obtained (approx. 30 minutes), and then stir for an additional 30 minutes.[\[13\]](#)
- **Isolation of Intermediate:** Filter the solution to remove any unreacted anthracene. To the filtrate, slowly add a mixture of 50 mL of concentrated hydrochloric acid and 50 mL of glacial acetic acid with vigorous stirring. A pale-yellow precipitate of 9-nitro-10-chloro-9,10-dihydroanthracene will form.[\[13\]](#)[\[14\]](#)
- **Washing:** Separate the precipitate by suction filtration and wash it with two 25-mL portions of glacial acetic acid, followed by water until the washings are neutral.[\[13\]](#)[\[14\]](#)
- **Elimination and Neutralization:** Triturate the filtered product with 60 mL of warm (60–70 °C) 10% sodium hydroxide solution. Separate the resulting crude orange nitroanthracene by suction filtration.[\[13\]](#)[\[14\]](#) Wash the product with four additional 40-mL portions of 10% NaOH solution, followed by a thorough washing with warm water until the washings are neutral to litmus paper.[\[13\]](#)
- **Purification:** Air-dry the crude product and recrystallize it from glacial acetic acid. The final product is obtained as bright orange-yellow needles with a yield of 60–68% and a melting point of 145–146 °C.[\[13\]](#)

## Reactivity Profile

- **Oxidizing Agent:** As an aromatic nitro compound, **9-Nitroanthracene** is a strong oxidizing agent.[3][6]
- **Reaction with Reducing Agents:** It can undergo vigorous, potentially detonative reactions when mixed with reducing agents such as hydrides, sulfides, and nitrides.[3][6]
- **Base Sensitivity:** The compound may explode in the presence of strong bases like sodium hydroxide or potassium hydroxide, even in aqueous or organic solvents.[3][6]
- **Photochemical Reactions:** **9-Nitroanthracene** is sensitive to light and can undergo photochemical reactions.[6][16] The nitro group, being sterically forced into an orientation perpendicular to the aromatic rings, can rearrange into a nitrite upon light absorption, leading to further degradation products like 9,10-anthraquinone.[16]

## Applications

**9-Nitroanthracene** serves as a versatile compound in both academic research and industrial applications due to its unique chemical structure and properties.



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Caption: Core applications of **9-Nitroanthracene**.

- **Organic Synthesis:** It is a valuable intermediate for producing dyes, pigments, and fluorescent materials.[2] Its reactivity allows for the synthesis of more complex derivatives tailored for specific functions.[2]

- **Materials Science:** The compound is a key building block in the development of organic semiconductors used in organic light-emitting diodes (OLEDs) and photovoltaic cells.<sup>[1][2]</sup> It is also used in polymer chemistry to enhance the properties of coatings and adhesives.<sup>[2]</sup>
- **Research Applications:** In photochemical studies, it is used to investigate light-induced chemical reactions.<sup>[2]</sup> It also serves as a matrix substance for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.<sup>[3]</sup>
- **Environmental Monitoring:** Researchers use **9-Nitroanthracene** to study the behavior and degradation of nitroaromatic pollutants in various ecosystems.<sup>[2]</sup> It can be formed in the atmosphere from the reaction of anthracene with NO<sub>2</sub>.<sup>[17]</sup>

## Safety and Handling

**9-Nitroanthracene** must be handled with care, following appropriate laboratory safety protocols.

Hazard Category	Description and Precautions	Source(s)
Health Hazards	Harmful if swallowed. May cause irritation to the respiratory system, mucous membranes, skin, and eyes.	<a href="#">[4]</a> <a href="#">[18]</a>
First Aid	Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off immediately with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Clean mouth with water and drink plenty of water. Seek medical attention if symptoms occur.	<a href="#">[4]</a> <a href="#">[18]</a>
Fire Fighting	Use dry chemical, carbon dioxide, or Halon extinguishers. Thermal decomposition can release irritating gases and vapors.	<a href="#">[6]</a> <a href="#">[18]</a>
Spill Response	Dampen the solid spill material with acetone and transfer it to a suitable container. Use absorbent paper dampened with acetone to clean up remaining material. Seal contaminated items in a vapor-tight plastic bag for disposal. Wash the contaminated area with acetone followed by soap and water.	<a href="#">[3]</a> <a href="#">[6]</a>
Storage	Store in a cool, dry, well-ventilated place in a tightly closed container. Store away	<a href="#">[2]</a> <a href="#">[19]</a>



from light, moisture, and incompatible materials (e.g., reducing agents, strong bases).

#### Personal Protection

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. If dust is generated, use a NIOSH/MSHA-approved respirator. [4][19]

It is essential to consult the full Safety Data Sheet (SDS) before handling this chemical.[18][19]

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